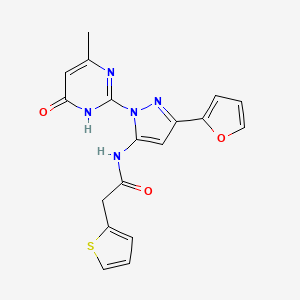

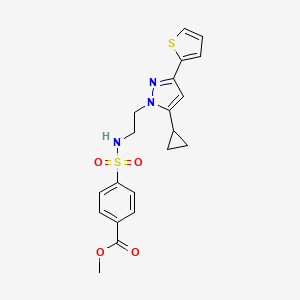

![molecular formula C16H17NO2S B2999863 4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzamide CAS No. 339100-15-1](/img/structure/B2999863.png)

4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzamide is a chemical compound . It has a linear formula of C22H20N2O3 and a molecular weight of 360.416 .

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported in the literature . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of 4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzamide can be analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR . The molecular formula is C16H17NO2S .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzamide can be determined using various methods. For instance, the molecular weight can be calculated based on its molecular formula .Applications De Recherche Scientifique

Quantitative Analysis and Pharmacokinetics

Research on structurally similar compounds, such as "5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide," a glyburide analogue, highlights the development and validation of bioanalytical methods using micro-extraction and LC-MS/MS. These methods enable the quantification of such compounds in biological matrices, underscoring their significance in pharmacokinetic evaluations (Zalavadia, 2016).

Neurological Research Applications

A study involving "4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide" as a molecular imaging probe for serotonin 1A receptors in Alzheimer's disease offers insights into the neurological applications of benzamide derivatives. This compound facilitates the quantification of receptor densities, providing valuable information for understanding and diagnosing neurological conditions (Kepe et al., 2006).

Antimicrobial and Corrosion Inhibition

The synthesis, characterization, and study of N-phenyl-benzamides, including those with methoxy substituents, for the acidic corrosion of mild steel demonstrate the dual functionality of such compounds. These studies not only reveal their antimicrobial properties but also their potential as corrosion inhibitors, highlighting their importance in materials science (Mishra et al., 2018).

Fluorescence Enhancement and Probe Development

Research on glibenclamide, a compound with structural similarities, showcases its ability to enhance the intrinsic fluorescence intensity of certain ions, suggesting potential applications in developing fluorimetric probes. This demonstrates the utility of benzamide derivatives in biochemical assay development and analytical chemistry (Faridbod et al., 2009).

Oxidation and Chemical Reactions

Studies on the oxidation of methoxy substituted benzyl phenyl sulfides provide insights into the reactivity and chemical properties of sulfides in the presence of high valent oxoruthenium compounds. This research contributes to the broader understanding of chemical reaction mechanisms and the development of oxidation processes (Lai et al., 2002).

Mécanisme D'action

The mechanism of action of similar compounds, such as 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide, is through the selective antagonism of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis.

Propriétés

IUPAC Name |

4-methoxy-N-(2-phenylsulfanylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-19-14-9-7-13(8-10-14)16(18)17-11-12-20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQJIVSPWGJCOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCSC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-[2-(phenylsulfanyl)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

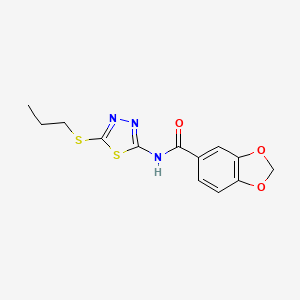

![(E)-3-(furan-2-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2999784.png)

![Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2999785.png)

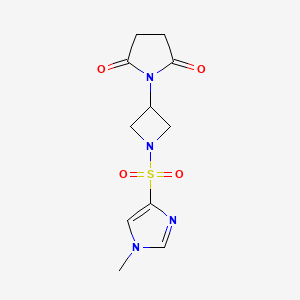

![methyl 3-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2999786.png)

![ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999788.png)

![1-[2-(3-Bromopyridin-4-yl)ethyl]piperazine](/img/structure/B2999789.png)

![Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2999793.png)

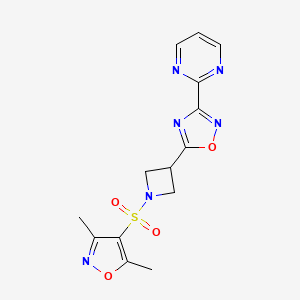

![4,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrimidin-2-amine](/img/structure/B2999794.png)

![1-(4-(Allyloxy)phenyl)-2-(3-(diethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2999796.png)